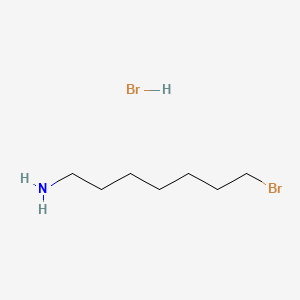![molecular formula C21H13N B586109 Dibenz[a,h]acridine-d6 (Major) CAS No. 1795031-62-7](/img/structure/B586109.png)
Dibenz[a,h]acridine-d6 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz[a,h]acridine-d6 (Major) is a deuterated form of Dibenz[a,h]acridine, a heterocyclic aromatic compound. This compound is labeled with deuterium, which is a stable isotope of hydrogen. Dibenz[a,h]acridine is known for its potent mutagenic and carcinogenic properties and is one of the azaarenes found in grilled meat. The deuterated form, Dibenz[a,h]acridine-d6, is used in various scientific research applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[a,h]acridine-d6 involves the incorporation of deuterium into the Dibenz[a,h]acridine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve high temperatures and the presence of catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of Dibenz[a,h]acridine-d6 involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities and ensure the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Dibenz[a,h]acridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Dibenz[a,h]acridine-d6 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydro derivatives. Substitution reactions can yield a wide range of substituted derivatives .
Aplicaciones Científicas De Investigación
Dibenz[a,h]acridine-d6 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the study of polycyclic aromatic hydrocarbons.
Biology: The compound is used in studies related to mutagenesis and carcinogenesis due to its potent biological activity.
Medicine: Research involving Dibenz[a,h]acridine-d6 contributes to understanding the mechanisms of cancer development and the effects of environmental carcinogens.
Mecanismo De Acción
The mechanism of action of Dibenz[a,h]acridine-d6 involves its interaction with DNA, leading to mutations and potentially carcinogenic effects. The compound intercalates into the DNA structure, causing disruptions in the DNA replication process. This can lead to the formation of DNA adducts and subsequent mutations. The molecular targets and pathways involved include the activation of various enzymes and the induction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Dibenz[a,h]acridine: The non-deuterated form of the compound.
Dibenz[a,j]acridine: Another isomer with similar properties.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with potent carcinogenic properties.
Uniqueness
Dibenz[a,h]acridine-d6 is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The presence of deuterium allows for more accurate and reliable data analysis, especially in mass spectrometry. This compound’s unique properties make it an invaluable tool in various scientific research fields .
Propiedades
IUPAC Name |
5,6,7,8,10,11-hexadeuterio-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1-13H/i2D,4D,6D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCSIWAONQTVCF-IHRJCSKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=CC4=C(C=CC5=CC=CC=C54)N=C32)[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

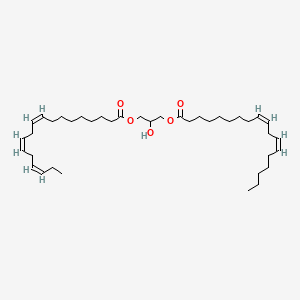


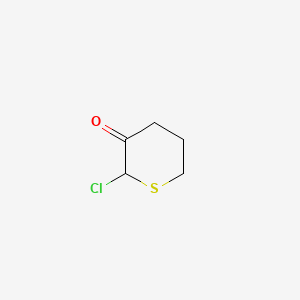
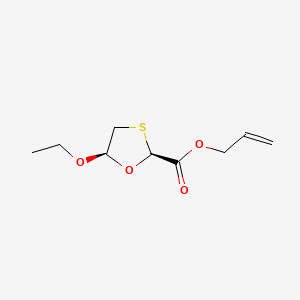
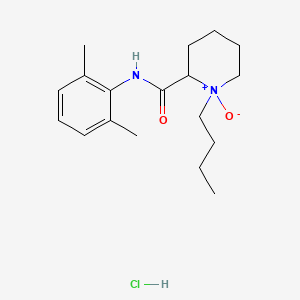
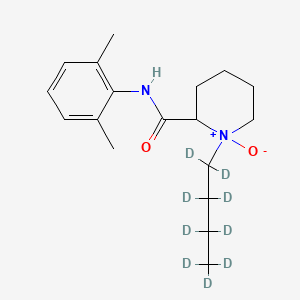
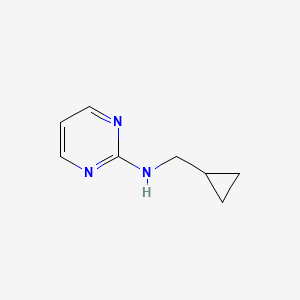
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)
